molecular formula C9H10N2O3 B1295390 N,N-Dimethyl-4-nitrobenzamide CAS No. 7291-01-2

N,N-Dimethyl-4-nitrobenzamide

Cat. No. B1295390
CAS RN: 7291-01-2
M. Wt: 194.19 g/mol
InChI Key: WYOXDERVKORKJN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzamide is a chemical compound that is an important intermediate in organic synthesis, with applications in medicine, pesticide, and chemical industries . It is structurally related to a series of compounds that have been studied for their potential as hypoxia-selective cytotoxins , anticonvulsant agents , and enzyme inhibitors . The compound is characterized by the presence of a nitro group and a dimethylamino group attached to a benzamide moiety.

Synthesis Analysis

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, a closely related compound, has been optimized using methylene chloride as the reaction solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. The substrate 4-nitrobenzyl bromide is dissolved in dichloromethane, and the reaction is carried out at 30°C for 30 minutes, yielding a high reaction yield of 94.7% . This improved method is based on the traditional process of hydrobromide bromine preparation and is advantageous due to its low production cost, simplicity, short reaction time, and environmental friendliness.

Molecular Structure Analysis

The molecular structure of a related compound, N-chloro-N-methoxy-4-nitrobenzamide, has been studied using X-ray diffraction (XRD), revealing a high pyramidality degree of the amide nitrogen atom in the O–N–Cl moiety . This structural information can provide insights into the reactivity and properties of N,N-Dimethyl-4-nitrobenzamide.

Chemical Reactions Analysis

N,N-Dimethyl-4-nitrobenzamide is expected to undergo various chemical reactions due to the presence of reactive functional groups. For instance, N-chloro-N-methoxy-4-nitrobenzamide, a structurally similar compound, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN. It also yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine upon methanolysis in the presence of AcONa . These reactions highlight the potential reactivity of the nitro and amide groups in N,N-Dimethyl-4-nitrobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-4-nitrobenzamide are not directly reported in the provided papers. However, the properties of related compounds suggest that N,N-Dimethyl-4-nitrobenzamide would have similar characteristics, such as solubility in organic solvents and reactivity towards nucleophiles. The nitro group is known to be electron-withdrawing, which can influence the compound's reduction potential and reactivity . The cytotoxicity of related compounds also indicates that the nitro group's reduction products play a significant role in biological activity .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : N,N-Dimethyl-4-nitrobenzamide has been utilized in the synthesis and structural characterization of various compounds. For example, its derivatives were synthesized and characterized using NMR, IR, X-ray diffraction, and DFT studies, showing good agreement between experimental and theoretical data (Arslan, Kazak, & Aydın, 2015).

Chemical Properties and Solubility

  • Solubility Analysis : The solubility of p-nitrobenzamide, closely related to N,N-Dimethyl-4-nitrobenzamide, in various solvents like ethanol, DMSO, and water, has been extensively studied, providing insights into its chemical properties and potential applications in different media (Yuan, Zheng, Zhao, & Kong, 2019).

properties

IUPAC Name

N,N-dimethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOXDERVKORKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223213
Record name Benzamide, N,N-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-nitrobenzamide

CAS RN

7291-01-2
Record name Benzamide, N,N-dimethyl-4-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-nitrobenzamide
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Record name Benzamide, N,N-dimethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-4-NITRO-BENZAMIDE
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Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-benzoic acid (20 g, 0.1196 mol) in DMF (300 mL) N, N-dimethylamine hydrochloride (11.7 g, 0.1436 mol), HOBt (20.9 g, 0.1554 mol), EDC.HCl (34.3 g, 0.1794 mol) and DIPEA (30.91 g, 0.2392 mol) were added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate (3×500 mL). The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford the title compound [23.0 g, 99%]; LC-MS (ESI): Calculated mass: 194.1; Observed mass: 195.1 [M+H]+ (RT: 1.70 min).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzoyl chloride (7.20 g, 38.8 mmol) and dimethylamine hydrochloride (3.20 g, 39.2 mmol) in 100 mL DCM is added triethyl amine (14.0 mL, 99.6 mmol) at 0° C. The cooling bath is removed and the reaction mixture is stirred overnight at RT. Then 300 mL DCM is added and the reaction mixture is washed with 50% saturated aqueous ammonium chloride, water, 50% saturated aqueous sodium hydrogen carbonate and 0.1 M aqueous NaOH. The organic phase is dried over MgSO4 and concentrated in vacuo. Yield: 5.37 g.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
HF Grützmacher… - European Mass …, 1998 - journals.sagepub.com
The proton affinity (PA) of 2,6-dimethylbenzamide and its derivatives substituted by an amino or a nitro group at the para- or meta-position, as well as of the corresponding N,N-…
Number of citations: 10 journals.sagepub.com
YN Min - Bulletin of the Korean Chemical Society, 1992 - pdf.lookchemmall.com
Reduction of tertiary carboxamides to the corresponding aldehydes is one of the most important and highly desirable means in organic synthesis and numerous methods have been …
Number of citations: 2 pdf.lookchemmall.com
AF Popov, OV Lobanova, VA Savelova… - Russian journal of …, 2002 - Springer
For amides belonging to series RCONH 2 (I), RCONHMe (II), RCONHPh (III), and RCONMe 2 (IV) rate constants k 1 (l mol -1 s -1 ) were determined (in acetonitrile at 25C) specifying the …
Number of citations: 1 link.springer.com
L Constantino, E Rosa - Biochemical pharmacology, 1992 - Elsevier
The metabolism of N,N-dimethylbenzamides by phenobarbital-induced rat liver microsomes results in the formation of N-methylbenzamides and formaldehyde. The reaction proceeds …
Number of citations: 33 www.sciencedirect.com
AYL Shu, D Saunders, SH Levinson… - Journal of Labelled …, 1999 - Wiley Online Library
A variety of complex compounds have been labeled with tritium gas by catalytic exchange in the presence of catalyst precursors [(cod)Ir(dppe)]BF 4 or [(cod)Ir(py)(PCy 3 )]BF 4 . In most …
RA McClelland, JP Potter - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
The products (a benzoate ester or an N,N-dimethylbenzamide) have been accurately determined for the hydrolysis of the O-ethyl-N,N-dimethylbenzimidatonium ion (1) and its 4-nitro …
Number of citations: 8 cdnsciencepub.com
MH Keshavarz - Journal of hazardous materials, 2008 - Elsevier
This work presents a new approach to predict heats of sublimation of nitroaromatic compounds derived from their molecular structure information. The number of carbon, hydrogen and …
Number of citations: 33 www.sciencedirect.com
ÁL Fuentes de Arriba, E Lenci… - Angewandte Chemie …, 2017 - Wiley Online Library
A new iridium‐catalyzed reductive Strecker reaction for the direct and efficient formation of α‐amino nitrile products from a broad range of (hetero)aromatic and aliphatic tertiary amides, …
Number of citations: 149 onlinelibrary.wiley.com
H MIURA, N KAWANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
no bathochromic shift of the low—whve length absorption band on ad—dition of a little fused sodium acetate showing that it has no ‘hydro'Xyl ‘group in 7 and 7” positions!” The monoi …
Number of citations: 10 www.jstage.jst.go.jp
RA McClelland - Journal of the American Chemical Society, 1978 - ACS Publications
Amide acetals ArCCOMe^ NMea competitively cleave the carbon-oxygen bondand carbon-nitrogen bond in acid solutions. The latter is favored for species with electron-donating …
Number of citations: 40 pubs.acs.org

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